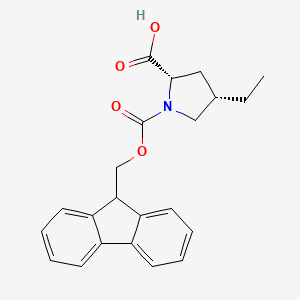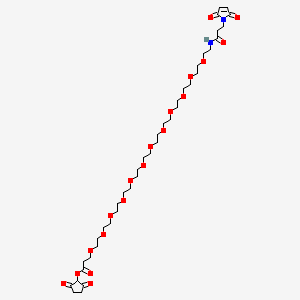
Maleimide-NH-PEG12-CH2CH2COONHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleimide-NH-PEG12-CH2CH2COONHS Ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. The maleimide group reacts with thiol groups in biomolecules, while the NHS ester reacts with amines to form stable bioconjugates . This compound is widely used in bioconjugation, crosslinking, and PEGylation applications due to its ability to form stable linkages with both thiol and amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide-NH-PEG12-CH2CH2COONHS Ester involves the reaction of maleimide with PEG12 and NHS ester. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or dimethylformamide.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Maleimide-NH-PEG12-CH2CH2COONHS Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Common Reagents and Conditions
Reagents: Common reagents include primary amines and thiol-containing compounds.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.
Thioether Linkages: Formed from the reaction of the maleimide group with thiol groups.
Wissenschaftliche Forschungsanwendungen
Maleimide-NH-PEG12-CH2CH2COONHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Maleimide-NH-PEG12-CH2CH2COONHS Ester involves the formation of stable covalent bonds with thiol and amine groups. The maleimide group reacts with thiol groups to form thioether linkages, while the NHS ester group reacts with primary amines to form amide bonds. These reactions enable the compound to act as a versatile linker in bioconjugation and crosslinking applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleimide-NH-PEG8-CH2CH2COOH: Contains a shorter PEG chain and a carboxylic acid group instead of an NHS ester.
Maleimide-NH-PEG8-CH2CH2COONHS Ester: Similar structure but with a shorter PEG chain.
Uniqueness
Maleimide-NH-PEG12-CH2CH2COONHS Ester is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous solutions. This makes it particularly useful in applications requiring longer spacer arms and enhanced solubility .
Eigenschaften
Molekularformel |
C39H64N2O19 |
|---|---|
Molekulargewicht |
864.9 g/mol |
IUPAC-Name |
(2,5-dioxocyclopentyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H64N2O19/c42-33-1-2-34(43)39(33)60-38(47)6-9-48-11-13-50-15-17-52-19-21-54-23-25-56-27-29-58-31-32-59-30-28-57-26-24-55-22-20-53-18-16-51-14-12-49-10-7-40-35(44)5-8-41-36(45)3-4-37(41)46/h3-4,39H,1-2,5-32H2,(H,40,44) |
InChI-Schlüssel |
JARDBUWKTUJRSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
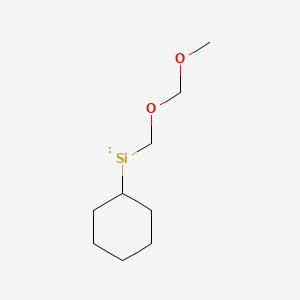
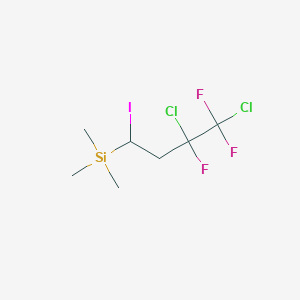
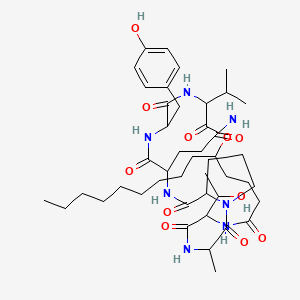
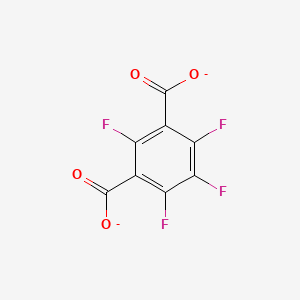
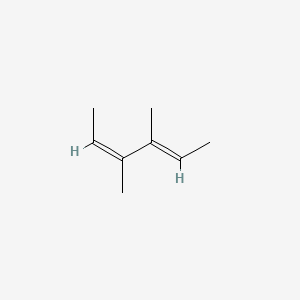

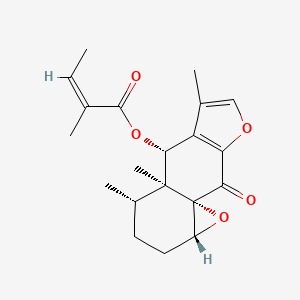
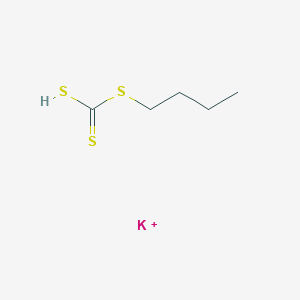
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
